Isobutyl salicylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

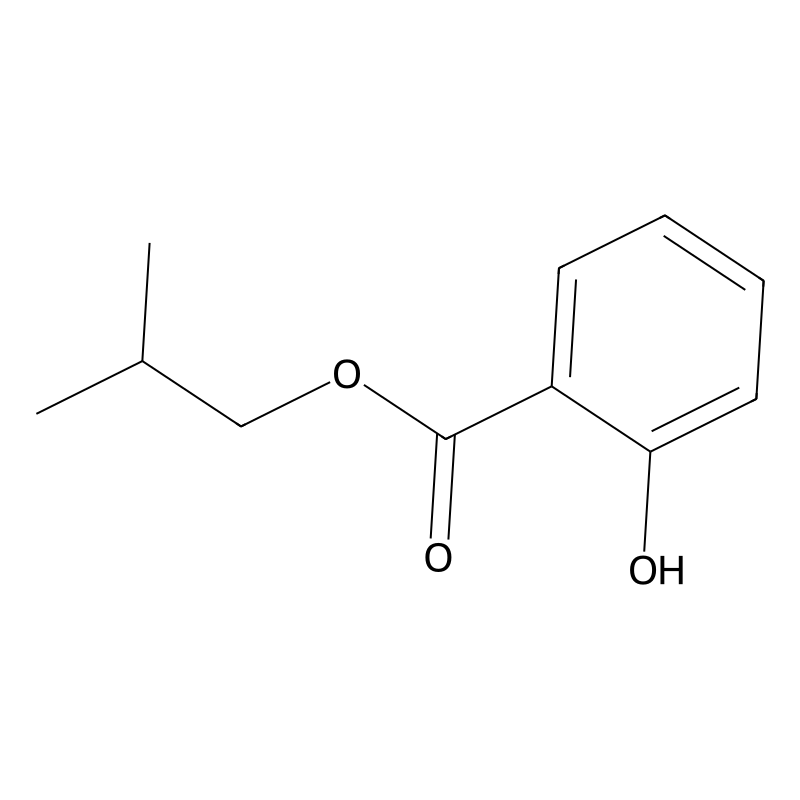

Isobutyl salicylate is an organic compound classified as an ester, specifically the isobutyl ester of salicylic acid. Its chemical formula is , and it has a molecular weight of approximately 194.23 g/mol. This compound appears as a colorless to pale yellow liquid with a pleasant, somewhat floral scent, often described as reminiscent of clover or orchid. It is commonly utilized in the fragrance industry due to its appealing aroma and stability in various formulations .

Antimicrobial Activity:

Some studies have investigated the potential antimicrobial properties of Isobutyl Salicylate. A study published in "Letters in Applied Microbiology" found that IBS exhibited antibacterial activity against various foodborne pathogens, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine the effectiveness and safety of IBS as an antimicrobial agent in practical applications.

Anti-inflammatory Potential:

Limited research suggests that Isobutyl Salicylate might possess anti-inflammatory properties. A study published in "Bioorganic & Medicinal Chemistry" explored the anti-inflammatory effects of IBS and its derivatives on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages []. The results suggest that IBS and its derivatives might have potential as anti-inflammatory agents, but further studies are needed to confirm these findings and understand the underlying mechanisms.

Additionally, it can undergo transesterification with other alcohols to form different esters . The synthesis of isobutyl salicylate can also be catalyzed by boric acid or rare-earth solid superacids, enhancing the efficiency of the reaction while minimizing environmental impact .

The synthesis of isobutyl salicylate typically involves the esterification of salicylic acid with isobutanol. Common methods include:

- Conventional Acid-Catalyzed Esterification: Using sulfuric acid or boric acid as a catalyst, salicylic acid and isobutanol are heated under reflux to promote the reaction.

- Boric Acid Catalysis: A more environmentally friendly approach that uses boric acid as a catalyst, yielding high purity products (90-95%) while reducing corrosive by-products .

- Rare-Earth Solid Superacids: Utilizing catalysts like SO₄²⁻/TiO₂/La³⁺ for improved reaction efficiency and reduced environmental impact .

Isobutyl salicylate finds extensive applications in various industries:

- Fragrance Industry: Used in perfumes, cosmetics, soaps, and air fresheners due to its pleasant scent.

- Flavoring Agent: Occasionally used in food products for its aromatic properties.

- Chemical Intermediate: Serves as a reactant in the synthesis of other chemical compounds .

Studies on the interactions of isobutyl salicylate with biological systems have focused on its safety profile as a fragrance ingredient. It has been assessed for potential allergic reactions and irritant effects on skin and eyes. While adverse reactions are uncommon, caution is advised when formulating products containing this compound due to its potential toxicity to aquatic life .

Isobutyl salicylate belongs to a class of compounds known as salicylates. Below are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl Salicylate | C₉H₁₀O₃ | Commonly used in fragrances; less intense than isobutyl salicylate. |

| Butyl Salicylate | C₁₁H₁₄O₃ | Similar applications; slightly different odor profile. |

| Methyl Salicylate | C₇H₈O₃ | Known for its medicinal properties; stronger scent than isobutyl salicylate. |

| Salicylic Acid | C₇H₆O₃ | The parent compound; widely used in pharmaceuticals for acne treatment. |

Isobutyl salicylate stands out due to its unique floral scent profile and stability in various formulations, making it particularly valuable in perfumery compared to other salicylates that may have stronger or more medicinal odors .

Isobutyl salicylate is primarily synthesized through the esterification reaction between salicylic acid and isobutyl alcohol [1]. This chemical compound is characterized as a colorless liquid with a somewhat harsh, floral, herbaceous odor similar to amyl salicylate, making it valuable in perfumery and flavoring applications [15]. The fundamental esterification process involves the reaction between the carboxylic acid group of salicylic acid and the hydroxyl group of isobutyl alcohol to form an ester bond with the elimination of water as a byproduct [3].

The conventional esterification reaction for producing isobutyl salicylate follows a general mechanism where the carboxylic acid group of salicylic acid undergoes nucleophilic attack by the hydroxyl group of isobutyl alcohol [2]. This reaction typically requires acidic conditions to proceed efficiently, as the acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, making it more susceptible to nucleophilic attack [3]. The reaction can be represented by the following equation:

Salicylic acid + Isobutyl alcohol ⟶ Isobutyl salicylate + Water

The esterification reaction between salicylic acid and isobutyl alcohol is an equilibrium process that can be driven toward completion by removing water from the reaction mixture [1] [6]. This is often accomplished by using a water-removing agent such as benzene, which forms an azeotrope with water and facilitates its removal from the reaction system [12]. Research has shown that the optimal molar ratio of isobutyl alcohol to salicylic acid is typically 3:1, which helps drive the equilibrium toward product formation [6].

The reaction parameters significantly influence the yield and purity of isobutyl salicylate [10]. Studies have demonstrated that the reaction time of approximately 3.0 hours and a temperature range of 90-120°C are optimal for achieving high yields [6] [12]. Under these conditions, yields of isobutyl salicylate can reach up to 96.2%, making this approach highly efficient for industrial production [1].

Catalytic Processes: Rare-Earth Superacids and Boric Acid Catalysts

Rare-Earth Superacids

Rare-earth solid superacids have emerged as highly effective catalysts for the synthesis of isobutyl salicylate [1]. The most notable among these is the SO₄²⁻/TiO₂/La³⁺ catalyst system, which has demonstrated exceptional catalytic activity in the esterification of salicylic acid with isobutyl alcohol [6]. This catalyst is prepared through a sol-gel method where tetrabutyl titanate undergoes hydrolysis and condensation polymerization, followed by doping with lanthanum through an immersion process [4].

Research conducted by Lin Jin revealed that using rare-earth solid superacid SO₄²⁻/TiO₂/La³⁺ as a catalyst for the synthesis of isobutyl salicylate resulted in yields of approximately 96.2% under optimized conditions [1] [6]. The catalyst's effectiveness is attributed to its strong acid sites, which efficiently promote the protonation of the carbonyl oxygen in salicylic acid [4].

The preparation of these rare-earth solid superacid catalysts typically involves several steps [4]:

- Hydrolysis and condensation polymerization of tetrabutyl titanate

- Doping with rare-earth elements such as lanthanum or cerium

- Activation under specific temperature conditions

The structure of these catalysts has been characterized using various analytical techniques, including FT-IR, SEM, and XRD [4]. These analyses have revealed that the SO₄²⁻ groups are bonded to the metal oxide through a bridged bidentate coordination mode, and the crystal form is typically anatase with a globular shape [4].

Boric Acid Catalysts

Boric acid (H₃BO₃) represents another important catalyst system for the esterification of salicylic acid with alcohols, including isobutyl alcohol [8] [9]. As a mild Lewis acid, boric acid offers several advantages as a catalyst, including commercial availability, low cost, and environmental friendliness [9].

The mechanism of boric acid catalysis in esterification reactions involves the formation of a cyclic intermediate through coordination with the hydroxyl and carboxyl groups of salicylic acid [5] [9]. This coordination enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the alcohol [5].

The comparative effectiveness of boric acid versus other catalysts depends on the reaction conditions [5]. Research has demonstrated that boric acid is most effective when used with equimolar mixtures of salicylic acid and alcohols, while other catalysts like N-methyl-4-boronopyridinium iodide perform better when the alcohol is in excess [5].

Table 1: Comparison of Catalyst Performance in Isobutyl Salicylate Synthesis

| Catalyst | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| SO₄²⁻/TiO₂/La³⁺ | Molar ratio (alcohol:acid) 3:1, 3.0 h, benzene as water remover | 96.2 | [1] [6] |

| Boric acid | Equimolar mixtures of acid and alcohol | 90-95 | [5] [8] |

| Sulfuric acid | 5 mol% of limiting reagent, long reflux time | Variable | [7] |

| Ce(SO₄)₂/001×7 | Molar ratio (alcohol:acid) 3:1, 12 h | >93 | [10] [18] |

Industrial Optimization: Solvent Selection and Reaction Kinetics

Solvent Selection

The choice of solvent plays a crucial role in the industrial production of isobutyl salicylate, affecting both reaction kinetics and product yield [13]. Traditional esterification processes often employ benzene as a solvent due to its ability to form an azeotrope with water, thereby facilitating water removal and driving the equilibrium toward product formation [1] [6]. However, due to benzene's toxicity concerns, alternative solvents have been investigated for more sustainable production methods [13].

Research has demonstrated that solvent properties significantly influence esterification reactions [22]. A study by Lemberg and Sadowski investigated the effect of various solvents on esterification kinetics and found that both the reactant ratio and the applied solvents (such as acetonitrile, tetrahydrofurane, and dimethylformamide) significantly affect the reaction rate [22]. The thermodynamic model PC-SAFT was applied to account for interactions between reacting species and solvents via activity coefficients, allowing for the identification of solvent-independent kinetic constants [22].

For industrial applications, solvent selection criteria include not only reaction efficiency but also environmental, health, and safety considerations [13]. A solvent-reagent selection guide developed for esterification reactions has identified several potential replacements for traditional solvents like dichloromethane, considering factors such as EHS scores and physicochemical properties [13]. Acetonitrile has emerged as a promising greener alternative for esterification reactions, offering comparable rates and yields to traditional solvent systems while being less hazardous to human health and the environment [16].

Reaction Kinetics

Understanding the reaction kinetics of isobutyl salicylate synthesis is essential for industrial optimization [17]. The esterification of salicylic acid with alcohols follows complex kinetics influenced by various factors, including temperature, catalyst concentration, and reactant ratios [3] [17].

Studies on the kinetics of salicylic acid esterification with alcohols have employed various models to describe the reaction behavior [17]. The Langmuir-Hinshelwood model has been found to provide the best fit for experimental data in heterogeneously catalyzed esterification reactions [17]. This model accounts for the adsorption of reactants onto the catalyst surface and the surface reaction as the rate-determining step [17].

The reaction rate is significantly influenced by temperature, with higher temperatures generally leading to faster reaction rates [10] [18]. Research on cerium-modified catalysts for salicylic acid esterification has shown that the conversion of salicylic acid increases with temperature, with optimal results achieved at around 368 K (95°C) [10]. The reaction time also plays a crucial role, with conversion increasing over time until equilibrium is reached [10].

The molar ratio of alcohol to acid is another critical parameter affecting reaction kinetics [10]. An excess of alcohol typically drives the equilibrium toward product formation, though very high alcohol concentrations can dilute the reaction mixture and potentially slow down the reaction [5]. Studies have shown that a molar ratio of 3:1 (alcohol:acid) is often optimal for isobutyl salicylate synthesis [6] [10].

Catalyst concentration also significantly impacts reaction kinetics [10]. Research has demonstrated that increasing catalyst loading enhances reaction rates up to a certain point, beyond which further increases have minimal effect [10]. This is attributed to the increasing number of active sites available for catalysis as catalyst concentration increases [10].

Novel Synthetic Approaches: Green Chemistry and Catalyst Design

Green Chemistry Approaches

The principles of green chemistry have inspired novel approaches to isobutyl salicylate synthesis that aim to reduce environmental impact while maintaining or improving efficiency [16] [20]. These approaches focus on developing more sustainable reaction conditions, including solvent-free systems, recyclable catalysts, and alternative reaction pathways [20] [21].

One promising green chemistry approach involves the use of ionic liquids as catalysts and solvents for salicylate synthesis [2]. Brønsted acidic ionic liquids based on imidazolium cation have been employed as efficient and environmentally benign catalysts for the synthesis of salicylates, achieving yields of 76-96% [2]. These ionic liquids offer advantages such as high thermal stability, reusability, and miscibility with organic compounds [2]. Additionally, the biphasic nature of the reaction system facilitates product separation, as the salicylate forms an immiscible layer with the ionic liquid, allowing for easy isolation [2].

Another green approach involves transesterification reactions using weak base catalysts [25]. A patent describes a method for preparing salicylates through transesterification under the catalysis of a potassium carbonate type weak base catalyst [25]. This process eliminates the generation of waste water and waste residue, and the catalyst can be directly applied to subsequent batches of reactions, reducing raw material costs and making the process more environmentally friendly [25].

Solvent-free or reduced-solvent systems represent another green chemistry strategy for isobutyl salicylate synthesis [21]. A patent describes an eco-friendly solvent-free green synthesis of acetyl salicylic acid using solid acid catalysts, which could potentially be adapted for isobutyl salicylate production [21]. This approach eliminates the need for hazardous solvents and reduces waste generation [21].

Novel Catalyst Design

Innovations in catalyst design have led to the development of more efficient and environmentally friendly catalysts for isobutyl salicylate synthesis [20] [21]. These novel catalysts aim to combine high activity and selectivity with features such as recyclability, reduced toxicity, and ease of separation [20].

Heterogeneous catalysts have gained significant attention due to their advantages in terms of separation and reusability [10] [21]. Cerium-modified cation-exchange resins have shown promising results in the esterification of salicylic acid, achieving conversions of over 93% with selectivity exceeding 99% [10] [18]. These catalysts can be easily recovered and reused, making them attractive for industrial applications [10].

Bimetallic oxide clusters represent another innovative catalyst design approach [20]. Researchers from Yokohama National University have developed catalysts containing two noble metals (Rhodium and Ruthenium) that demonstrate remarkable efficiency in ester-producing chemical reactions and utilize oxygen as the sole oxidant [20]. While not specifically tested for isobutyl salicylate synthesis, these catalysts show potential for application in various esterification reactions [20].

Nano-crystalline solid acid catalysts have also shown promise for green esterification processes [21]. These catalysts, including nano-crystalline sulfated zirconia and sulfated titania, offer high surface areas and strong acid sites, leading to enhanced catalytic activity [21]. Their nano-crystalline size provides a large fraction of active species on the surface, thus enhancing catalytic activity [21].

A novel approach for isobutyl salicylate synthesis involves the direct reaction of sodium salicylate with chloroisooctane using phase transfer catalysts [24]. This method avoids the acidification of sodium salicylate and subsequent esterification, reducing the consumption of sulfuric acid and methanol and minimizing acidic wastewater generation [24]. The process achieves yields of over 97% with purity exceeding 99% [24].

Physical Description

colourless to pale yellow liquid with a somewhat harsh, floral, herbaceous odou

XLogP3

Boiling Point

Density

1.062-1.069

Melting Point

Mp -6 °

-6°C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Fragrance material review on isobutyl salicylate

A Lapczynski, L Jones, D McGinty, C S Letizia, A M ApiPMID: 18031916 DOI: 10.1016/j.fct.2007.09.049